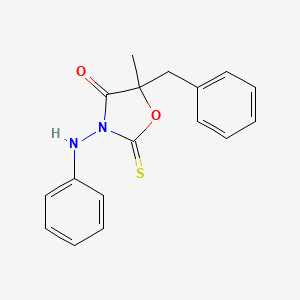
3-Anilino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” is a synthetic organic compound that belongs to the class of oxazolidinones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a thioamide with an appropriate aldehyde or ketone in the presence of a base. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
“5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the oxazolidinone ring to form corresponding amines or alcohols.
Substitution: Nucleophilic substitution at the phenylamino group or the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which “5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could include:
Enzyme Inhibition: Binding to active sites of enzymes and preventing their normal function.
Receptor Modulation: Interacting with cellular receptors to alter signal transduction pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
類似化合物との比較
Similar Compounds
5-benzyl-5-methyl-2-thioxooxazolidin-4-one: Lacks the phenylamino group, which may affect its biological activity.
3-(phenylamino)-2-thioxooxazolidin-4-one: Lacks the benzyl and methyl groups, potentially altering its chemical properties.
5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one: Lacks the benzyl group, which may influence its reactivity.
Uniqueness
“5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” is unique due to the combination of its substituents, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
特性
CAS番号 |
88051-77-8 |
|---|---|
分子式 |
C17H16N2O2S |
分子量 |
312.4 g/mol |
IUPAC名 |
3-anilino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C17H16N2O2S/c1-17(12-13-8-4-2-5-9-13)15(20)19(16(22)21-17)18-14-10-6-3-7-11-14/h2-11,18H,12H2,1H3 |
InChIキー |
IHJDDVYVRXFDHY-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(=S)O1)NC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12887761.png)
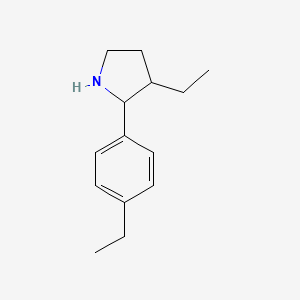
![2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887774.png)
![7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12887778.png)

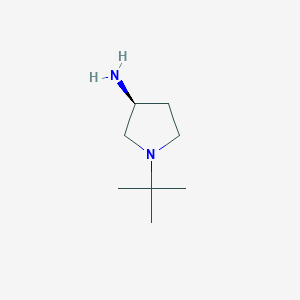

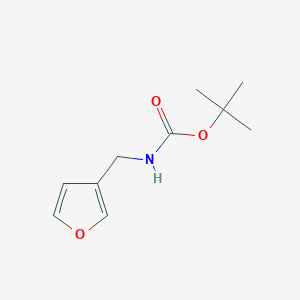
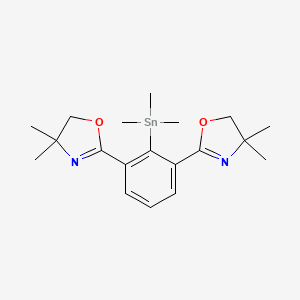
![7-(Benzyloxy)-6-methoxy-9-(3,4,5-trimethoxyphenyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one](/img/structure/B12887808.png)
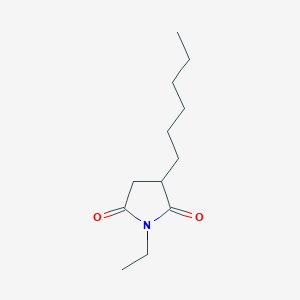
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(6-fluoro-2-pyridinyl)-](/img/structure/B12887822.png)
![3-Isopropyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887826.png)
![2-(Bromomethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12887828.png)
